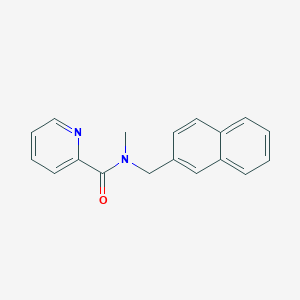
N-methyl-N-(naphthalen-2-ylmethyl)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(naphthalen-2-ylmethyl)pyridine-2-carboxamide, also known as NMN, is a molecule that has gained significant attention in the scientific community due to its potential health benefits. NMN is a precursor to nicotinamide adenine dinucleotide (NAD+), a coenzyme that plays a crucial role in cellular metabolism and energy production. In recent years, several studies have been conducted to investigate the effects of NMN on various biological processes.
Mécanisme D'action
N-methyl-N-(naphthalen-2-ylmethyl)pyridine-2-carboxamide works by increasing the levels of NAD+ in cells. NAD+ plays a crucial role in cellular metabolism and energy production. It is also involved in DNA repair and regulation of gene expression. By increasing the levels of NAD+, N-methyl-N-(naphthalen-2-ylmethyl)pyridine-2-carboxamide can improve cellular metabolism and energy production, reduce oxidative stress, and improve DNA repair.
Biochemical and Physiological Effects:
N-methyl-N-(naphthalen-2-ylmethyl)pyridine-2-carboxamide has several biochemical and physiological effects, including improved cellular metabolism and energy production, reduced oxidative stress, improved DNA repair, and regulation of gene expression. N-methyl-N-(naphthalen-2-ylmethyl)pyridine-2-carboxamide has also been shown to improve cognitive function and reduce the risk of age-related diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-methyl-N-(naphthalen-2-ylmethyl)pyridine-2-carboxamide in lab experiments is its ability to increase NAD+ levels in cells, which can lead to improved cellular metabolism and energy production. However, one of the limitations of using N-methyl-N-(naphthalen-2-ylmethyl)pyridine-2-carboxamide is its cost, as it can be expensive to produce and purchase.
Orientations Futures
There are several future directions for research on N-methyl-N-(naphthalen-2-ylmethyl)pyridine-2-carboxamide, including investigating its effects on other biological processes such as immune function and inflammation. Studies could also investigate the optimal dosage and duration of N-methyl-N-(naphthalen-2-ylmethyl)pyridine-2-carboxamide supplementation for maximum health benefits. Additionally, research could focus on developing more efficient and cost-effective methods of producing N-methyl-N-(naphthalen-2-ylmethyl)pyridine-2-carboxamide. Overall, the potential health benefits of N-methyl-N-(naphthalen-2-ylmethyl)pyridine-2-carboxamide make it an exciting area of research with many possibilities for future discoveries.
Méthodes De Synthèse
N-methyl-N-(naphthalen-2-ylmethyl)pyridine-2-carboxamide can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to produce N-methyl-N-(naphthalen-2-ylmethyl)pyridine-2-carboxamide from precursor molecules. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the conversion of precursor molecules into N-methyl-N-(naphthalen-2-ylmethyl)pyridine-2-carboxamide. Enzymatic synthesis is considered to be a more efficient and environmentally friendly method of producing N-methyl-N-(naphthalen-2-ylmethyl)pyridine-2-carboxamide.
Applications De Recherche Scientifique
N-methyl-N-(naphthalen-2-ylmethyl)pyridine-2-carboxamide has been the subject of several scientific studies, which have investigated its potential health benefits. Some of the areas of research include aging, metabolism, and neurodegenerative diseases. Studies have shown that N-methyl-N-(naphthalen-2-ylmethyl)pyridine-2-carboxamide supplementation can increase NAD+ levels in cells, which can lead to improved cellular metabolism and energy production. N-methyl-N-(naphthalen-2-ylmethyl)pyridine-2-carboxamide has also been shown to improve cognitive function and reduce the risk of age-related diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-methyl-N-(naphthalen-2-ylmethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-20(18(21)17-8-4-5-11-19-17)13-14-9-10-15-6-2-3-7-16(15)12-14/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOMKPGYCFGBMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=CC=CC=C2C=C1)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(naphthalen-2-ylmethyl)pyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-Cyclopropyl-5-[2-(4-methoxyphenyl)ethylsulfanyl]-1,2,4-triazol-4-yl]propanamide](/img/structure/B7537764.png)
![N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]-4-(2-methyl-4-oxoquinazolin-3-yl)benzamide](/img/structure/B7537767.png)
![3-[3-cyclopropyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-4-yl]propanamide](/img/structure/B7537771.png)
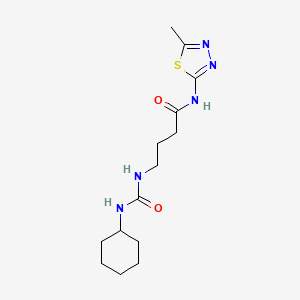
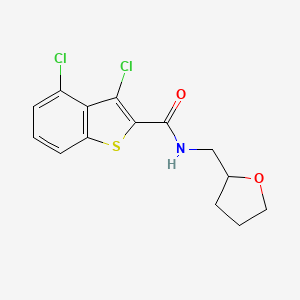
![[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone](/img/structure/B7537797.png)
![N-[(5-bromothiophen-2-yl)methyl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B7537807.png)
![[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylamino)-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7537812.png)
![3-[(6-chloropyridin-3-yl)methylsulfanyl]-4-propyl-1H-1,2,4-triazol-5-one](/img/structure/B7537814.png)
![N-[2-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7537819.png)
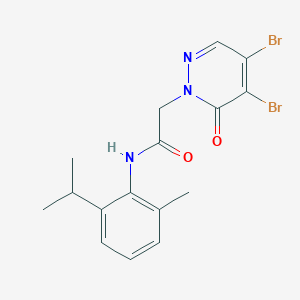
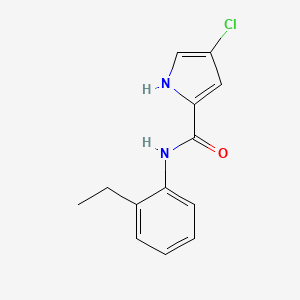
![5-bromo-N-[(2-bromophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7537843.png)
![3-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide](/img/structure/B7537846.png)